Epalrestat
Overview
Description
Epalrestat is a carboxylic acid derivative and a noncompetitive and reversible aldose reductase inhibitor . It is used for the treatment of diabetic neuropathy, which is one of the most common long-term complications in patients with diabetes mellitus . It reduces the accumulation of intracellular sorbitol which is believed to be the cause of diabetic neuropathy, retinopathy, and nephropathy .
Synthesis Analysis
Glycine reacts with carbondisulfide, then with ClCH(2)COONa to give 3-carboxymethylrhodanine. PhCHO reacts with CH(3)CH(2)CHO in NaOH/EtOH solution to produce 2-methylcinnamaldehyde. 3-carboxymethylrhodanine and 2-methylcinnamaldehyde are treated with NH(3).H(2)O to obtain epalrestat .
Molecular Structure Analysis
The molecular formula of Epalrestat is C15H13NO3S2 . Epalrestat was able to form a cocrystal with a pharmaceutically acceptable coformer of caffeine. The cocrystal was characterized using powder X-ray diffraction and infrared spectroscopy, and the structure was determined using single crystal structure analysis .
Chemical Reactions Analysis
Two homologues of epalrestat were synthesized and characterized by IR, MS, elemental analysis, 1H NMR, 13C NMR and their crystal structures were determined by X-ray diffraction method . The crystals of both compounds belong to the triclinic centrosymmetric space group .
Physical And Chemical Properties Analysis
The molecular weight of Epalrestat is 319.4 g/mol . It has a density of 1.43 g/cm3, a melting point of 210 °C, and a boiling point of 516.8 °C .
Scientific Research Applications
1. Diabetic Peripheral Neuropathy
- Summary of Application : Epalrestat is used as an aldose reductase inhibitor to treat diabetic peripheral neuropathy. It is believed to prevent the deterioration of nerve function parameters seen in diabetic patients .
- Methods of Application : Subjects with diabetic neuropathy, median motor nerve conduction velocity (MNCV) ≥40 m/s, and HbA1c ≤9% were enrolled in a study and randomized to 150 mg/day epalrestat or a control group .
- Results : Over a 3-year period, epalrestat prevented the deterioration of median MNCV, minimum F-wave latency (MFWL), and vibration perception threshold (VPT) seen in the control group. The between-group difference in change from baseline in median MNCV was 1.6 m/s .
2. Ocular Delivery
- Summary of Application : Epalrestat is used in the development of niosomes for ocular delivery to protect diabetic eyes from damage linked to sorbitol production and accumulation .
- Methods of Application : Cationic niosomes were made using polysorbate 60, cholesterol, and 1,2-di-O-octadecenyl-3-trimethylammonium propane. The niosomes were characterized using dynamic light scattering, zeta-potential, and transmission electron microscopy .
- Results : The encapsulation efficiency was 99.76%, and 75% drug release was observed over 20 days. The prepared niosomes show promise to encapsulate and carry epalrestat through the eye to meet the need for controlled drug systems to treat the diabetic eye .
3. Diabetic Retinopathy
- Summary of Application : Epalrestat is used to improve electroretinogram parameters and photo stress recovery time in patients with diabetic retinopathy .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results : Epalrestat 300 mg/day for 1 or 3 years was significantly superior to placebo or no treatment in improving electroretinogram parameters and photo stress recovery time in patients with diabetic retinopathy .
4. Erectile Dysfunction
- Summary of Application : Epalrestat is used to restore the erectile function of diabetic erectile dysfunction using a rat model .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results : The specific results or outcomes are not mentioned in the source .
5. Treatment of Rare Diseases
- Summary of Application : As an orphan drug, Epalrestat is intended to treat rare diseases or conditions. It targets AKR1B1 and is used in the treatment of various conditions related to the nervous system, endocrinology and metabolic diseases, as well as congenital disorders .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results : The specific results or outcomes are not mentioned in the source .
6. Prevention of Nerve Deterioration
- Summary of Application : Epalrestat is used to prevent nerve deterioration (diabetic neuropathy). It relieves numbness/pain of the hands, feet and legs, which are the commonly experienced complications of diabetes .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results : The specific results or outcomes are not mentioned in the source .
5. Treatment of Rare Diseases
- Summary of Application : As an orphan drug, Epalrestat is intended to treat rare diseases or conditions. It targets AKR1B1 and is used in the treatment of various conditions related to the nervous system, endocrinology and metabolic diseases, as well as congenital disorders .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results : The specific results or outcomes are not mentioned in the source .
6. Prevention of Nerve Deterioration
- Summary of Application : Epalrestat is used to prevent nerve deterioration (diabetic neuropathy). It relieves numbness/pain of the hands, feet and legs, which are the commonly experienced complications of diabetes .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results : The specific results or outcomes are not mentioned in the source .
Safety And Hazards
Epalrestat is fatal if swallowed . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Epalrestat has been shown to effectively suppress NLRP3 inflammasome activation in vivo and in vitro and might be a new therapeutic approach for NASH . It is also suggested that aldose reductase, the target of Epalrestat, is an emerging target for the development of interventions for diabetic cardiovascular complications .
properties
IUPAC Name |
2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S2/c1-10(7-11-5-3-2-4-6-11)8-12-14(19)16(9-13(17)18)15(20)21-12/h2-8H,9H2,1H3,(H,17,18)/b10-7+,12-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNUOJQWGUIOLD-NFZZJPOKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046479 | |
Record name | Epalrestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26664249 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Epalrestat | |
CAS RN |
82159-09-9 | |
Record name | Epalrestat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82159-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epalrestat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082159099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epalrestat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15293 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Epalrestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Epalrestat | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EPALRESTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/424DV0807X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.